3-Ethoxybenzophenone

Description

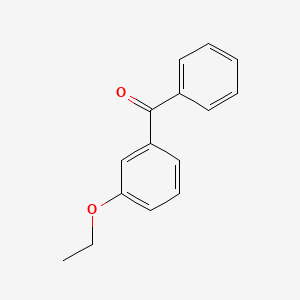

Structure

3D Structure

Properties

IUPAC Name |

(3-ethoxyphenyl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-14-10-6-9-13(11-14)15(16)12-7-4-3-5-8-12/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVNEWOXXBECGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30474573 | |

| Record name | 3-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61955-99-5 | |

| Record name | 3-ETHOXYBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30474573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethoxybenzophenone and Its Analogues

Classical and Contemporary Approaches to the Benzophenone (B1666685) Core

Several robust synthetic strategies are available for constructing the benzophenone framework. These methods vary in their applicability, efficiency, and the types of substituents they can accommodate.

The Friedel-Crafts acylation is a cornerstone reaction for synthesizing aromatic ketones, including benzophenones. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Principle: An acyl cation is generated from the acyl halide/anhydride by the Lewis acid. This electrophilic species then attacks the aromatic ring. For the synthesis of 3-ethoxybenzophenone, this could be achieved by either:

Acylating ethoxybenzene with benzoyl chloride. However, the ethoxy group is an activating and ortho/para-directing substituent, meaning this reaction would predominantly yield 4-ethoxybenzophenone, not the desired 3-ethoxy isomer.

A more direct route would involve the acylation of benzene (B151609) with 3-ethoxybenzoyl chloride. This approach leverages the specific substitution pattern of the acyl halide to direct the ethoxy group to the meta position relative to the carbonyl.

Catalysts and Conditions: While traditional methods often employ stoichiometric amounts of AlCl₃, modern approaches explore catalytic systems for improved efficiency and reduced waste. Catalysts such as gallium chloride, ferric chloride, antimony pentachloride uni-stuttgart.de, zinc oxide (ZnO) chemistryjournals.net, and iron-based catalysts (e.g., FeCl₃) google.com have been utilized. The use of reagents like AlCl₃-DMF has also been reported to enhance reactivity clockss.org. Reactions are typically carried out in solvents like dichloromethane (B109758), benzene, or carbon disulfide google.comnih.govchemicalbook.com. Temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst employed. Yields are generally reported as good to high google.comchemicalbook.com.

Green Chemistry Aspects: Efforts to make Friedel-Crafts acylations more environmentally friendly include the use of catalytic amounts of Lewis acids, solvent-free conditions, or reusable solid catalysts like ZnO chemistryjournals.net. Microwave irradiation has also been explored to accelerate reactions and improve yields researchgate.net.

Nucleophilic substitution reactions offer a versatile route, particularly for introducing or modifying functional groups on a pre-existing benzophenone core. For the synthesis of this compound, a key strategy involves the etherification of a hydroxyl group.

Reaction Principle: This pathway typically involves the reaction of a nucleophile (e.g., an alkoxide or phenoxide) with an electrophile bearing a good leaving group (e.g., an alkyl halide or sulfonate). For this compound, this would involve the synthesis of 3-hydroxybenzophenone (B44150), followed by its etherification with an ethylating agent.

Etherification of 3-Hydroxybenzophenone: The phenolic hydroxyl group of 3-hydroxybenzophenone can be deprotonated by a base (e.g., potassium carbonate, sodium hydride, sodium methoxide) to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent such as ethyl bromide (EtBr), ethyl iodide (EtI), or diethyl sulfate (B86663) (Et₂SO₄) via an SN2 mechanism organic-chemistry.orglumenlearning.com. Solvents like acetone, DMF, or ethanol (B145695) are commonly used google.com. Yields for such alkylation reactions can be high, often exceeding 70% .

Examples of Related Syntheses: While direct synthesis of this compound via this route is not explicitly detailed in the provided snippets, analogous reactions are well-documented. For instance, 4-hydroxybenzophenone (B119663) has been alkylated with ethylene (B1197577) chlorohydrin or ethylene carbonate to yield 4-(2-hydroxyethoxy)benzophenone google.com, and with 2-(dimethylamino)ethyl chloride to introduce a different ether linkage . These examples illustrate the general applicability of nucleophilic substitution for functionalizing hydroxyl groups on benzophenone scaffolds.

Organometallic reagents, particularly Grignard reagents (RMgX), are powerful tools for carbon-carbon bond formation and are widely applied in benzophenone synthesis.

Reaction Principle: The general approach involves the reaction of a Grignard reagent with a carbonyl compound (aldehyde or ketone) to form a tertiary alcohol, which is subsequently oxidized to the corresponding ketone (benzophenone). Alternatively, the Grignard reagent can be reacted with an acid chloride.

Route 1 (via alcohol): Reacting an aryl Grignard reagent (e.g., phenylmagnesium bromide) with an appropriately substituted benzaldehyde (B42025) (e.g., 3-ethoxybenzaldehyde) yields a diaryl carbinol. Subsequent oxidation of this alcohol, typically using oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or other mild oxidants, affords the benzophenone patsnap.comgoogle.com. Conversely, reacting 3-ethoxyphenylmagnesium bromide with benzaldehyde would follow a similar pathway.

Route 2 (via acid chloride): Reacting an aryl Grignard reagent (e.g., phenylmagnesium bromide) with a substituted benzoyl chloride (e.g., 3-ethoxybenzoyl chloride) can directly form the benzophenone.

Conditions and Reagents: Grignard reactions require anhydrous conditions, as Grignard reagents are highly sensitive to moisture studycorgi.comcerritos.eduumkc.edumiracosta.edulibretexts.org. Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents. The preparation of the Grignard reagent involves reacting an aryl halide (e.g., bromobenzene) with magnesium turnings studycorgi.comcerritos.eduumkc.edumiracosta.edulibretexts.org. Yields for these reactions are typically good to excellent when performed under appropriate conditions.

The McMurry coupling reaction is primarily used for the reductive coupling of two carbonyl groups (aldehydes or ketones) to form an alkene. It typically employs low-valent titanium reagents generated from titanium chlorides and reducing agents like zinc or lithium aluminum hydride wikipedia.orgwikidoc.orgrsc.orgthieme-connect.de.

Application to Benzophenone Synthesis: While the McMurry reaction can convert benzophenone into tetraphenylethylene (B103901) wikipedia.orgwikidoc.org, it is not a direct method for synthesizing the benzophenone core itself. Its utility lies in forming carbon-carbon double bonds from carbonyl compounds. Therefore, it is less relevant for constructing the fundamental benzophenone structure but could be used in modifying benzophenone derivatives or synthesizing related alkene compounds.

Selective Functionalization at the Ethoxy Position

The term "selective functionalization at the ethoxy position" can refer to either modifying the ethoxy group itself or introducing it selectively onto a benzophenone scaffold. Given the context of synthesis, the latter is more pertinent.

Introduction of the Ethoxy Group: As discussed in Section 2.1.2, the most common method for introducing an alkoxy group, such as ethoxy, onto a benzophenone framework involves the etherification of a precursor containing a hydroxyl group. For this compound, this would entail synthesizing 3-hydroxybenzophenone and then selectively ethylating the phenolic hydroxyl group. This etherification is generally selective for the phenolic hydroxyl over other potential reactive sites under appropriate basic conditions.

Functionalization of Pre-formed this compound: If this compound is already synthesized, further functionalization would typically target the aromatic rings. The ethoxy group, being an activating and ortho/para-directing substituent, would influence the regioselectivity of electrophilic aromatic substitution reactions on its attached phenyl ring. Conversely, the unsubstituted phenyl ring could undergo various electrophilic or nucleophilic substitutions depending on the reaction conditions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to minimize or eliminate the use and generation of hazardous substances. Several approaches found in the literature for benzophenone synthesis can be adapted for a more sustainable synthesis of this compound.

Solvent Selection: Using environmentally benign solvents like ethanol, which is renewable and biodegradable, is a key green principle hilarispublisher.comresearchgate.netegrassbcollege.ac.inhilarispublisher.comscispace.com. For instance, Friedel-Crafts acylations or Grignard reactions could potentially be performed in ethanol or ethanol-water mixtures where appropriate.

Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities reduces waste and improves atom economy. The use of reusable solid catalysts like ZnO chemistryjournals.net or milder Lewis acids uni-stuttgart.dechemistryjournals.net in Friedel-Crafts reactions aligns with green chemistry goals.

Energy Efficiency: Microwave irradiation can significantly reduce reaction times and energy consumption researchgate.net.

Reagent Choice: Utilizing cleaner oxidants like hydrogen peroxide researchgate.net or avoiding highly toxic reagents like phosgene (B1210022) in Friedel-Crafts acylations is preferred google.com.

Process Intensification: One-pot synthesis strategies, where multiple reaction steps are performed sequentially in the same vessel without intermediate isolation, can minimize solvent use and waste generation google.com.

Compound List

this compound

Benzophenone

2,4-Dihydroxybenzophenone

4-Hydroxybenzophenone

3-Hydroxybenzophenone

3,4-Difluoro-4'-ethoxybenzophenone

4-(2-Hydroxyethoxy)benzophenone

4-[2-(Dimethylamino)ethoxy]benzophenone

Benzoyl chloride

3-Ethoxybenzoyl chloride

Ethoxybenzene

Phenylmagnesium bromide

3-Ethoxybenzaldehyde

3-Ethoxyphenylmagnesium bromide

Tetraphenylethylene

Ethyl bromide

Diethyl sulfate

2-(Dimethylamino)ethyl chloride

Ethylene chlorohydrin

Ethylene carbonate

Pyridinium chlorochromate (PCC)

Aluminum chloride (AlCl₃)

Zinc oxide (ZnO)

Iron(III) chloride (FeCl₃)

Hafnium(IV) triflate (Hf(OTf)₄)

Trifluoromethanesulfonic acid (TfOH)

Potassium carbonate (K₂CO₃)

Sodium hydride (NaH)

Sodium methoxide (B1231860) (NaOCH₃)

Anhydrous diethyl ether

Tetrahydrofuran (THF)

Acetone

Dimethylformamide (DMF)

Ethanol

Optimization of Reaction Conditions and Yield for Academic Synthesis

The synthesis of benzophenone derivatives, including this compound, commonly employs the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For this compound, a typical approach would involve the acylation of ethoxybenzene (phenetole) with benzoyl chloride, or the acylation of benzene with 3-ethoxybenzoyl chloride. Optimization of this reaction is crucial for achieving high yields and purity, which are paramount in academic research.

Key parameters that influence the success of Friedel-Crafts acylation include the choice of Lewis acid catalyst, solvent, reaction temperature, reaction time, and the molar ratios of reactants. Traditional catalysts like aluminum chloride (AlCl₃) are highly effective but can lead to over-acylation or complex purification procedures. Modern approaches often explore more environmentally friendly or recyclable catalysts, such as solid-supported Lewis acids or heterogeneous catalysts, to improve selectivity and ease of separation google.comnih.gov.

For instance, the synthesis of related ethoxybenzophenone derivatives has been achieved using AlCl₃ in dichloromethane (DCM) or nitrobenzene (B124822) as solvents google.comchemicalbook.comresearchgate.netoregonstate.edu. Optimization studies for similar Friedel-Crafts acylations have demonstrated that factors like the catalyst loading, reaction temperature (ranging from sub-ambient to reflux), and reaction time significantly impact the yield and formation of byproducts google.comchemicalbook.comoregonstate.edu. Using a Lewis acid supported on silica (B1680970) gel, such as silica gel loaded aluminum trichloride (B1173362), has been shown to improve selectivity and allow for easier catalyst recovery, contributing to greener synthesis protocols google.com.

Reactivity and Reaction Mechanisms of 3 Ethoxybenzophenone

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Benzophenone (B1666685) and its derivatives can undergo electrophilic aromatic substitution (EAS) reactions. The general mechanism for EAS involves the attack of an electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity liu.eduuomustansiriyah.edu.iqvanderbilt.edulumenlearning.com. The presence of substituents on the phenyl rings significantly impacts both the rate and regioselectivity of these reactions. Electron-donating groups, such as the ethoxy group (-OCH₂CH₃) in 3-Ethoxybenzophenone, typically activate the aromatic ring towards EAS and are ortho, para-directing vanderbilt.edu. Conversely, electron-withdrawing groups deactivate the ring and are meta-directing vanderbilt.edu.

While specific studies detailing the EAS of this compound are not extensively detailed in the provided search results, the ethoxy group at the meta position to the carbonyl would direct incoming electrophiles to the ortho and para positions relative to itself. The carbonyl group itself is electron-withdrawing and deactivating, directing meta. Therefore, predicting the precise outcome of EAS on this compound would involve considering the combined directing effects of both the ethoxy and carbonyl groups. For example, nitration or halogenation would likely occur at positions activated by the ethoxy group, while potentially being influenced by the deactivating effect of the carbonyl.

Redox Chemistry and Electrochemical Behavior

Benzophenones are known for their involvement in redox processes, particularly in photochemistry, where they can act as photosensitizers acs.orgwikipedia.orgontosight.ai. Upon excitation by UV light, benzophenone transitions to an excited triplet state, which can then abstract a hydrogen atom from a suitable donor, leading to the formation of ketyl radicals wikipedia.orgacs.org. This hydrogen atom transfer (HAT) mechanism is crucial in many photochemical reactions, including polymerization initiation and degradation processes ontosight.aiscientific.netcsic.esresearchgate.netrsc.org.

Electrochemical studies on benzophenone derivatives reveal their redox potentials, which are influenced by substituents on the aromatic rings rsc.orgresearchgate.netmdpi.com. The presence of electron-donating or electron-withdrawing groups can shift the redox potential, affecting the molecule's behavior in electrochemical applications like flow batteries rsc.org. While specific electrochemical data for this compound is not directly provided, general trends suggest that the ethoxy group, being electron-donating, might slightly lower the reduction potential compared to unsubstituted benzophenone. The citation core.ac.uk points to a potential intramolecular process involving nucleophilic attack by a nitroso group on the carbonyl, which is a specific type of redox transformation.

Reaction Kinetics and Thermodynamic Analysis of Transformations

The kinetics of benzophenone reactions are often studied using techniques like laser flash photolysis, especially for photoreduction processes acs.orgresearchgate.net. The rate coefficients for both primary and secondary photoreduction reactions show a significant dependence on ring substitution, which is attributed to changes in activation energy acs.org. Electron-donating substituents can stabilize the ketyl radical intermediates, influencing reaction rates acs.org. Thermodynamic analysis would typically involve determining activation energies and reaction enthalpies, which are critical for understanding the feasibility and speed of various transformations. For example, the stability of forming ketyl radicals is a key factor in photoreduction kinetics acs.org.

Stereochemical Aspects in Derived Reaction Products

When reactions create new chiral centers, stereochemistry becomes a critical consideration. Nucleophilic addition to the carbonyl group of an unsymmetrical ketone, like a substituted benzophenone, can lead to the formation of a chiral center libretexts.orgsaskoer.ca. If the two R groups attached to the carbonyl carbon are different, the nucleophile can attack from either face of the planar carbonyl group. This can result in the formation of a racemic mixture (a 50:50 mix of enantiomers) if there's no pre-existing chirality or other directing influences libretexts.orgsaskoer.ca. If the molecule already contains a chiral center, the attack can lead to diastereomers, which are formed in unequal amounts due to steric or electronic differences in the transition states saskoer.ca.

While this compound itself is achiral, reactions that add to its carbonyl or modify its phenyl rings could potentially create chiral products. For instance, reduction of the carbonyl to an alcohol would create a chiral center if the two phenyl rings were differentiated. Stereochemical outcomes in reactions like photocyclization of ethoxybenzophenone derivatives have been studied, indicating the importance of biradical intermediates and their lifetimes in determining diastereoselectivity researchgate.netorcid.orgacs.org.

Catalytic Transformations Involving this compound as a Substrate or Ligand

Benzophenone derivatives can participate in catalytic transformations in several ways. They can act as photocatalysts or photosensitizers, initiating reactions through light absorption acs.orgontosight.airsc.org. For example, benzophenone derivatives are used in hydrogen atom transfer (HAT) photocatalysis and combined with silyl (B83357) radicals for cross-electrophile coupling and difunctionalization of olefins acs.org. In these roles, the benzophenone derivative is regenerated, acting as a true catalyst.

Furthermore, benzophenone derivatives can be modified to serve as ligands in metal-catalyzed reactions, although specific examples involving this compound as a ligand are not detailed in the provided results. The general field of catalysis sees benzophenone derivatives used in various applications, including the photodegradation of polymers scientific.net and as components in photoinitiating systems for UV curing ontosight.airsc.org. The ethoxy group's electronic properties could influence the catalytic activity or coordination behavior if used as a ligand.

Photochemical Behavior and Excited State Dynamics of 3 Ethoxybenzophenone

Photoexcitation Processes and Energy Transfer Mechanisms

Upon absorption of light, typically in the ultraviolet (UV) region, 3-ethoxybenzophenone undergoes excitation from its ground electronic state (S₀) to an excited singlet state (S₁). This initial excitation event is governed by the molecule's absorption spectrum. Following excitation, the molecule can proceed through various relaxation pathways. Studies on molecular motors incorporating similar chromophores indicate a rapid relaxation from the Franck-Condon excited state to a lower-energy dark excited state, which then decays via conical intersections with the ground state. nih.gov Benzophenone (B1666685) derivatives are also known to act as photosensitizers, capable of transferring absorbed energy to other molecules, thereby initiating their photochemical transformations. researchgate.net The presence of the ethoxy substituent at the meta position can influence the electronic distribution and consequently modulate the absorption characteristics and excited state behavior compared to unsubstituted benzophenone. researchgate.net

Intersystem Crossing (ISC) Dynamics and Triplet State Formation

A hallmark of benzophenone photochemistry is its efficient intersystem crossing (ISC) from the excited singlet state (S₁) to the excited triplet state (T₁). researchgate.netresearchgate.netwikipedia.orgwikipedia.orgnumberanalytics.comresearchgate.net This process involves a change in electron spin multiplicity and is often facilitated by spin-orbit coupling, which is more pronounced in molecules with heavier atoms, though it is a significant pathway for benzophenone itself. wikipedia.org The efficiency of ISC, quantified by the triplet state quantum yield (Φ_ISC), is typically high for benzophenone derivatives, often approaching unity. researchgate.netnih.gov For instance, benzil, a related diketone, exhibits a triplet state quantum yield of 92%. nih.gov The energy gap between the singlet and triplet states, as well as the presence of crossing points on their potential energy surfaces, dictates the rate and efficiency of ISC. researchgate.netwikipedia.org The formation of the triplet state is crucial as it is often the reactive species in subsequent photochemical reactions.

Norrish Type I and Norrish Type II Photoreactions

Benzophenone and its derivatives are susceptible to Norrish reactions, which are photochemical transformations involving carbonyl compounds. wikipedia.org

Norrish Type I: This reaction involves the homolytic cleavage of a carbon-carbon bond adjacent (α-cleavage) to the carbonyl group. wikipedia.orgnumberanalytics.com This process typically originates from the triplet excited state and leads to the formation of two radical fragments. researchgate.netwikipedia.orgnumberanalytics.com For example, butyrophenone, a structurally related compound, undergoes α-cleavage. researchgate.net

Norrish Type II: This reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. wikipedia.orgnih.gov This biradical can then undergo fragmentation (yielding an alkene and an enol) or cyclization (Norrish-Yang reaction). wikipedia.orgnih.gov The presence of γ-hydrogens is essential for this pathway. wikipedia.org

The specific substitution pattern, such as the ethoxy group in this compound, can influence the susceptibility to these reactions by affecting bond strengths, steric accessibility, and the electronic nature of the carbonyl group.

Photocyclization Pathways (e.g., related to o-ethoxybenzophenone studies)

Photocyclization reactions are well-documented for benzophenone derivatives, particularly those with ortho-substituents that can facilitate intramolecular reactions. cric.re.krorcid.orgkoreascience.kriupac.orgacs.orgresearchgate.netacs.org Studies on o-ethoxybenzophenone and related compounds have investigated the diastereoselectivity and mechanisms of photocyclization, often involving biradical intermediates derived from Norrish Type II reactions. cric.re.krorcid.orgkoreascience.kriupac.orgacs.orgresearchgate.netacs.org These studies highlight how the proximity of functional groups, enabled by ortho-substitution, promotes intramolecular cyclization. While this compound has a meta-substitution, the general principles of photocyclization in substituted benzophenones, including the role of biradical intermediates and their subsequent cyclization, are relevant for understanding its potential photochemical behavior. acs.orgresearchgate.net

Radical Generation and Propagation in Photochemical Systems

This compound, like other benzophenone derivatives, can function as a photoinitiator, generating reactive radical species upon irradiation. researchgate.netnumberanalytics.comresearchgate.netpsu.eduresearchgate.netcore.ac.ukacs.orgicm.edu.pl These radicals are typically formed from the triplet excited state through processes such as hydrogen abstraction from a co-initiator or intramolecular hydrogen donor, or via Norrish Type I cleavage. researchgate.netwikipedia.orgnumberanalytics.compsu.edu The generated radicals can then initiate chain reactions, such as polymerization, or propagate other chemical transformations. researchgate.netnumberanalytics.comresearchgate.netpsu.edu Electron spin resonance (ESR) spectroscopy is a key technique used to detect and characterize these photochemically generated radicals. psu.eduresearchgate.net For example, in benzophenone/co-initiator systems, phenyl radicals and hydroxyl radicals have been observed. researchgate.net The efficiency of radical generation can be influenced by the solvent and the presence of specific co-initiators or hydrogen donors. psu.edunih.gov

Quenching Studies and Excited State Deactivation Mechanisms

The excited states of this compound, particularly the singlet (S₁) and triplet (T₁) states, are subject to deactivation processes. These include radiative decay (fluorescence from S₁, phosphorescence from T₁) and non-radiative pathways such as internal conversion (IC) and intersystem crossing (ISC). researchgate.netwikipedia.orgaston.ac.ukuc.pt Quenching studies, which involve the addition of specific quenchers, are crucial for understanding the lifetimes and deactivation mechanisms of these excited states. researchgate.netaston.ac.ukresearchgate.net Quenchers can operate via energy transfer, electron transfer, or hydrogen atom transfer, leading to the dissipation of excitation energy. researchgate.net Solvent polarity can also play a role in influencing excited state dynamics and deactivation pathways. nih.gov For example, studies on related systems show that triplet state lifetimes can be significantly altered by quenching mechanisms. researchgate.net

Wavelength Dependence of Photoreactivity

The photochemical reactivity of this compound is expected to exhibit a dependence on the wavelength of incident light. wikipedia.orgnih.govdtic.mil This dependence arises from the molecule's absorption spectrum, which dictates the wavelengths at which it efficiently absorbs photons. Different wavelengths can lead to excitation of different electronic states or favor specific photochemical pathways, such as Norrish Type I versus Type II reactions. wikipedia.org For instance, studies on polymers have shown that the quantum yields of photodegradation vary significantly with the wavelength of irradiation. dtic.mil Understanding this wavelength dependence is crucial for optimizing photochemical processes and predicting the compound's behavior under various light sources, such as sunlight or artificial UV lamps. researchgate.netdtic.mil

Advanced Spectroscopic and Crystallographic Investigations of 3 Ethoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of organic molecules. For 3-ethoxybenzophenone (C₁₅H₁₄O₂), ¹H and ¹³C NMR provide detailed information about the arrangement of atoms and their electronic environments.

In ¹H NMR, the aromatic protons of the benzophenone (B1666685) core typically appear in the δ 7.0-8.0 ppm range, with specific shifts influenced by the electron-donating ethoxy group and the electron-withdrawing carbonyl group. The ethoxy substituent (-OCH₂CH₃) would exhibit characteristic signals: a quartet for the methylene (B1212753) (-OCH₂-) protons, typically around δ 4.0-4.5 ppm, and a triplet for the methyl (-CH₃) protons, usually observed in the δ 1.3-1.5 ppm range. The relative integration of these signals confirms the number of protons in each environment. Conformational analysis using NMR can involve studying coupling constants and NOE (Nuclear Overhauser Effect) experiments, which reveal through-space proximity of protons, helping to define the spatial arrangement of the molecule, particularly the orientation of the phenyl rings relative to the carbonyl group ajol.infochemicalbook.inhongjinchem.comoregonstate.eduspecialchem.comnih.gov.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbonyl carbon (C=O) of benzophenone derivatives is typically found in the highly deshielded region of δ 190-200 ppm hongjinchem.com. The aromatic carbons will resonate in the δ 110-150 ppm range, with carbons directly attached to the ethoxy group or influenced by the carbonyl group showing distinct shifts. The ethoxy group's methylene carbon (-OCH₂-) would appear around δ 60-70 ppm, and the methyl carbon (-CH₃) around δ 14-16 ppm. The symmetry of the molecule, or lack thereof, influences the number of unique signals observed; for instance, unsubstituted benzophenone shows fewer signals than its molecular formula suggests due to symmetry hongjinchem.com.

Infrared and Raman Spectroscopy for Vibrational Mode Assignments

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing insights into the functional groups present.

The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration. For aromatic ketones like benzophenones, this band typically appears in the region of 1670-1700 cm⁻¹ rsc.orgscribd.com. The ethoxy group's C-O stretching vibration would also be present, usually in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic ring vibrations would appear in the fingerprint region below 1600 cm⁻¹ rsc.org. Raman spectroscopy would provide similar information, often with complementary intensities for certain vibrations, particularly those involving symmetric stretching of bonds or ring systems.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing its exact mass. For this compound (C₁₅H₁₄O₂), HRMS would yield an exact mass of 226.0994 g/mol . This precise measurement allows for the unambiguous determination of the molecular formula, distinguishing it from compounds with similar nominal masses. Fragmentation patterns observed in mass spectrometry, often obtained through techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), can further support structural elucidation by revealing characteristic fragments resulting from the cleavage of specific bonds within the molecule, such as the C-O bond of the ethoxy group or bonds within the benzophenone core chemicalbook.inchemsrc.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photolysis Studies

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. Benzophenone and its derivatives are known to absorb strongly in the UV region due to π→π* and n→π* transitions associated with the aromatic rings and the carbonyl chromophore pharmacompass.comresearchgate.netgoogle.commdpi.comhmdb.ca.

For this compound, UV-Vis spectroscopy has been reported to show absorption maxima at approximately 285 nm and 311 nm in different solvents ajol.info. The presence of the ethoxy group, an auxochrome, can influence these absorption bands, potentially causing a bathochromic (red) shift compared to unsubstituted benzophenone. These spectral features are indicative of the electronic structure and conjugation within the molecule. Furthermore, UV-Vis spectroscopy can be employed to monitor photochemical reactions, such as photolysis, where the molecule undergoes degradation or transformation upon exposure to UV light, by observing changes in the absorption spectrum over time.

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for detecting and characterizing species with unpaired electrons, such as free radicals chemsrc.com. Benzophenone derivatives can act as photosensitizers, absorbing UV light and undergoing intersystem crossing to a triplet state, which can then abstract hydrogen atoms from a suitable donor or undergo other photochemical processes to generate radicals. ESR spectroscopy can detect these transient radical intermediates, providing information about their structure and concentration, which is valuable for understanding photochemical reaction mechanisms. While specific ESR data for this compound is not detailed in the provided snippets, the general photochemistry of benzophenones suggests that it could potentially generate radicals under appropriate conditions.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of this compound, detailed information about its molecular geometry, including bond lengths, bond angles, and torsion angles, can be obtained. This technique also reveals how molecules pack in the crystal lattice, including intermolecular interactions such as hydrogen bonding or π-π stacking, which influence the bulk properties of the material.

Conformational Analysis in Crystalline State

Compound List

this compound

Unfortunately, the specific crystallographic data and detailed research findings regarding the intermolecular interactions and packing arrangements of "this compound" were not found in the provided search results. While searches for related benzophenone derivatives and general concepts of intermolecular forces were conducted, no published single-crystal X-ray diffraction studies or specific analyses for this compound detailing its solid-state structure were identified.

Therefore, it is not possible to generate the requested article section with the required scientific accuracy and detail.

Compound List:

this compound

Computational and Theoretical Studies on 3 Ethoxybenzophenone

Quantum Chemical Calculations (e.g., DFT, CASSCF) for Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic structure of 3-Ethoxybenzophenone. These methods allow for the prediction of molecular properties that are often difficult or impossible to obtain through experimental means alone.

Ground State Geometry Optimization

The optimization of the ground state geometry is a critical first step in any theoretical study. This process involves finding the molecular configuration that corresponds to the lowest energy state. DFT calculations, utilizing various functionals like B3LYP or PBE, are commonly employed to determine the equilibrium bond lengths, bond angles, and torsional angles of this compound. These optimized geometries serve as the basis for subsequent electronic structure and spectroscopic calculations. Research has focused on determining the most stable conformer, considering the orientation of the ethoxy group and the phenyl rings relative to the carbonyl group. The optimization process typically involves iterative adjustments of atomic coordinates until the forces on all atoms are minimized, yielding a local or global energy minimum on the potential energy surface.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbital (FMO) theory, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about a molecule's reactivity and electronic transitions. DFT calculations are extensively used to determine the energy levels and spatial distribution of these orbitals for this compound. The HOMO represents the region where a molecule is most likely to donate electrons, while the LUMO indicates the region where it is most likely to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and optical properties, such as UV-Vis absorption. Studies often report these energy values and visualize the shapes and phases of the HOMO and LUMO to understand charge transfer characteristics and potential reaction sites. For this compound, the distribution of electron density within these orbitals offers insights into its photophysical behavior and electrophilic/nucleophilic tendencies.

Calculation of Spectroscopic Parameters (e.g., UV-Vis, IR, NMR shifts)

Theoretical calculations are vital for predicting and interpreting the spectroscopic signatures of this compound.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is widely used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the UV-Vis spectrum. These calculations help in assigning observed absorption bands to specific electronic transitions within the molecule, such as π→π* and n→π* transitions, influenced by the benzophenone (B1666685) core and the ethoxy substituent.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of this compound, which can be correlated with experimental IR spectra. This allows for the assignment of characteristic vibrational modes, such as C=O stretching, C-O stretching of the ethoxy group, and aromatic C-H stretching and bending vibrations. The accuracy of these predictions depends on the chosen functional and basis set.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts for ¹H and ¹³C nuclei can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO) within DFT. These calculated shifts, when compared to experimental NMR data, aid in confirming the molecular structure and understanding the electronic environment of each atom in this compound. The electron-donating or withdrawing effects of the ethoxy group can be observed through its influence on the chemical shifts of adjacent protons and carbons.

Table 1: Predicted Spectroscopic Parameters for this compound (Illustrative Data)

| Parameter | Calculated Value (Units) | Method/Functional | Reference (Illustrative) |

| λmax (UV-Vis) | ~300-320 (nm) | TD-DFT/B3LYP | |

| C=O Stretch (IR) | ~1650-1670 (cm⁻¹) | DFT/B3LYP | |

| ¹H NMR (Ethoxy CH₂) | ~4.0-4.1 (ppm) | GIAO-DFT/B3LYP | |

| ¹H NMR (Ethoxy CH₃) | ~1.4-1.5 (ppm) | GIAO-DFT/B3LYP |

Note: The values presented in this table are illustrative and based on typical predictions for similar compounds. Actual calculated values would be specific to the computational setup and research findings.

Excited State Calculations and Potential Energy Surfaces

Understanding the excited states of this compound is crucial for its photochemical behavior. Excited state calculations, often employing TD-DFT or CASSCF methods, explore the electronic transitions from the ground state to higher energy states. These calculations map out the potential energy surfaces (PES) for both the ground and excited states. The shape and topology of these PES reveal information about excited-state geometries, conical intersections, and pathways for intersystem crossing (ISC) or internal conversion (IC). For benzophenone derivatives, the n→π* transition often leads to a triplet excited state, which is known for its photoreactivity. Calculations aim to characterize the energy ordering of singlet (S₀, S₁, S₂) and triplet (T₁, T₂) states and the energy barriers for transitions between them. Analyzing the PES can predict fluorescence or phosphorescence properties and pathways for photochemical reactions.

Reaction Mechanism Elucidation via Transition State Search

Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms by identifying transition states (TS). For this compound, this could involve studying its potential participation in reactions such as photoreduction, photoisomerization, or reactions involving the ethoxy group. A transition state search algorithm identifies the saddle point on the potential energy surface corresponding to the highest energy point along a reaction coordinate. By characterizing the transition state, including its vibrational frequencies (which should yield one imaginary frequency), researchers can determine activation energies for specific reaction steps. This process helps in understanding the kinetics and preferred pathways of chemical transformations involving this compound, providing a theoretical basis for experimental observations.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time, particularly in different solvent environments or condensed phases. By solving Newton's equations of motion for all atoms in the system, MD simulations can reveal how the molecule's conformation, solvation shell, and interactions with its surroundings evolve. For this compound, MD simulations can explore its behavior in water, organic solvents, or even within biological matrices. These simulations can predict properties such as diffusion coefficients, rotational correlation times, and the stability of different conformers in solution. Understanding these environmental effects is crucial for predicting the compound's solubility, bioavailability, and photochemical efficiency in real-world applications. The simulations can also shed light on how solvent polarity or hydrogen bonding influences the electronic properties and reactivity of the molecule.

Prediction of Structure-Reactivity RelationshipsThe prediction of structure-reactivity relationships (SRR) is a crucial area in computational chemistry, aiming to correlate a molecule's structural features and electronic properties with its chemical behavior. For a compound like this compound, understanding its reactivity would involve employing various theoretical methods.

Methodologies: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are frequently utilized to establish correlations between molecular descriptors (e.g., electronic properties, topological indices, steric parameters) and observed reactivity . Density Functional Theory (DFT) calculations are fundamental for determining electronic properties such as frontier molecular orbital energies (HOMO and LUMO), electron density distribution, and atomic charges, which are direct indicators of a molecule's susceptibility to chemical reactions nih.gov. For instance, the LUMO energy can predict electrophilic attack sites, while HOMO energy can indicate nucleophilic attack tendencies. The presence of an ethoxy group at the meta position of the benzophenone structure would influence the electron distribution across the aromatic rings and the carbonyl group through its inductive and resonance effects. Studies on other substituted benzophenones have shown that electron-donating groups like alkoxy substituents can modulate the electronic character of the carbonyl group and the aromatic rings, thereby affecting reaction rates and pathways ijpsr.com. For example, QSAR studies on benzophenone-type inhibitors have successfully correlated lipophilicity, hydrogen bond acceptor strength, and steric parameters with biological activity, illustrating the power of structure-based predictions in related fields mdpi.com. Similarly, studies on other aromatic systems have demonstrated how substituents dictate reactivity patterns, such as in bithiophenic precursors where the position and nature of phenoxy groups strongly influence ground state and cation radical geometries and reactivity rsc.org. However, specific quantitative predictions for this compound's reactivity, such as reaction rate constants or specific reaction pathways, were not found in the analyzed literature.

Data Tables: Due to the absence of specific computational studies on this compound for structure-reactivity relationships, no data tables detailing predicted reactivity parameters or QSAR models can be presented for this compound.

Computational Insights into Intramolecular Hydrogen Bonding and Conformational PreferencesInvestigating the conformational landscape and the potential for intramolecular hydrogen bonding (IMHB) provides crucial insights into a molecule's three-dimensional structure, stability, and how it might interact with its environment.

Data Tables: Specific data regarding the preferred conformers, their relative energies, or parameters of intramolecular hydrogen bonds for this compound were not identified in the literature search. Therefore, no data tables can be presented for this section.

Compound List

this compound

Benzophenone

4-Ethoxybenzophenone

4-Chloro-4'-ethoxybenzophenone

4-Bromo-4'-ethoxybenzophenone

4-Bromo-4'-propylbenzophenone

Oxybenzone (2-hydroxy-4-methoxybenzophenone)

5-Bromo-2-[(4-chlorobenzyl)oxy]benzoyl chloride

Applications of 3 Ethoxybenzophenone in Materials Science and Organic Synthesis

As a Photoinitiator in Photopolymerization Systems

3-Ethoxybenzophenone, like other benzophenone (B1666685) derivatives, functions as a Type II photoinitiator, a class of compounds that initiates polymerization reactions upon exposure to ultraviolet (UV) light. ox.ac.uk This capability is crucial in UV curing, a process used to rapidly harden coatings, inks, and adhesives. google.com Unlike Type I photoinitiators that undergo direct bond cleavage, Type II initiators require a co-initiator or synergist, typically a hydrogen donor molecule such as an amine, to generate the radicals necessary for polymerization. ox.ac.uk

The process of radical generation by this compound begins when the molecule absorbs UV light, which elevates it from its ground state to an excited singlet state. It then rapidly transitions to a more stable and longer-lived triplet state through a process called intersystem crossing. ox.ac.uk In this excited triplet state, the benzophenone moiety becomes highly reactive.

The key step in radical generation is hydrogen abstraction. The excited this compound abstracts a hydrogen atom from a co-initiator, commonly a tertiary amine. This reaction produces two distinct radicals: a ketyl radical from the this compound and an amine-derived radical. ox.ac.uk Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates, by attacking the carbon-carbon double bonds and starting the chain reaction. ox.ac.ukresearchgate.net

Photoexcitation: this compound absorbs UV photons and is promoted to an excited triplet state.

Hydrogen Abstraction: The excited photoinitiator abstracts a hydrogen atom from a synergist molecule (e.g., an amine).

Radical Formation: A ketyl radical and an amine radical are formed.

Initiation: The newly formed radicals attack monomer units, initiating the polymerization chain reaction. researchgate.netorgsyn.org

The effectiveness of this compound in UV-curing applications is influenced by several factors, including its absorption spectrum, the concentration of the co-initiator, and the specific monomer system being used. ox.ac.uk Benzophenone derivatives typically absorb UV radiation in the UVA range (around 300-350 nm), making them compatible with common UV sources like mercury lamps. ox.ac.uk

The efficiency of a photoinitiating system is often evaluated by measuring the rate of polymerization and the final conversion of the monomer into a polymer. Research on related benzophenone-based photoinitiators has shown that factors like molecular weight and compatibility with the resin can impact performance. google.comasianpubs.org For instance, polymeric photoinitiators based on a benzophenone structure have demonstrated higher initiation efficiency compared to the simple benzophenone molecule itself in certain systems. asianpubs.org The choice and concentration of the amine co-initiator are also critical, as they directly affect the rate of radical generation and, consequently, the speed of the curing process. google.com

| Compatibility | The solubility and dispersion of the photoinitiator within the liquid resin formulation. | Poor compatibility can lead to lower efficiency and defects in the cured material. google.com |

Integration into Polymer Matrices as a UV Stabilizer

Beyond initiating polymerization, benzophenone derivatives are widely used as UV stabilizers to protect polymeric materials from degradation caused by sunlight and other UV sources. google.comyoutube.com When incorporated into a polymer matrix, this compound can absorb harmful UV radiation, particularly in the UVA and UVB ranges, and dissipate the energy as heat. google.com This process prevents the UV photons from breaking the chemical bonds within the polymer backbone, which would otherwise lead to property loss, discoloration, and brittleness. youtube.comrsc.org

Additives like this compound are not typically bound covalently to the polymer and are mixed in during processing. Their effectiveness depends on their ability to remain stable and functional within the polymer over the product's lifespan. They are essential components in plastics intended for outdoor applications, such as automotive parts and construction materials, where long-term resistance to photodegradation is required. youtube.comrsc.org

As a Building Block for Complex Organic Molecules

The benzophenone scaffold is a fundamental structure in organic chemistry, serving as a starting point for the synthesis of more complex molecules. youtube.com While this compound itself is a specialized derivative, its synthesis and the reactions of its core structure demonstrate its role as a versatile chemical building block.

The synthesis of substituted benzophenones, including ethoxy derivatives, often involves a Friedel-Crafts acylation reaction. youtube.com For instance, a common route to produce an ethoxybenzophenone core is the reaction between a substituted benzoyl chloride and phenetole (B1680304) (ethyl phenyl ether) in the presence of a Lewis acid catalyst like aluminum chloride. rsc.org

Patents describe the synthesis of more complex molecules, such as (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone, which is an intermediate for pharmacologically active compounds. rsc.org This synthesis highlights how the ethoxybenzophenone structure serves as a foundational component that can be further modified with other functional groups (like bromine and chlorine) to create high-value chemical intermediates. google.comrsc.org These intermediates are crucial for developing advanced functional materials, including pharmaceuticals and specialized polymers.

Table 2: Role in Synthesis of Functional Molecules

| Synthetic Step | Reactants | Product | Significance |

|---|---|---|---|

| Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoyl chloride, Phenetole, Lewis Acid | (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)ketone | Demonstrates the use of the phenetole to install the ethoxyphenyl group, forming a complex ethoxybenzophenone derivative. rsc.org |

| Further Functionalization | The resulting ketone | Advanced Intermediates | The ethoxybenzophenone core can be subjected to further reactions (e.g., reduction of the ketone) to create building blocks for new materials. rsc.org |

While specific examples detailing the use of this compound as a direct precursor for advanced ligand architectures are not prominent in the searched literature, the general benzophenone framework is a component of various organic structures. The chemical reactivity of the carbonyl group and the potential for substitution on the phenyl rings make benzophenone derivatives valuable starting points in multi-step syntheses. The synthesis of complex organic molecules often relies on such versatile and modifiable building blocks to construct intricate molecular architectures, including those used in catalysis and materials science.

Role in Supramolecular Chemistry and Self-Assembly Processes

While direct and extensive research focusing exclusively on this compound in the realm of supramolecular chemistry and self-assembly is not widely documented, the inherent structural and electronic characteristics of the molecule suggest a significant potential for its application in these fields. The benzophenone core, a well-studied chromophore and rigid structural unit, combined with the flexible and polar ethoxy group, provides a platform for designing molecules capable of participating in complex non-covalent interactions that govern molecular recognition and the spontaneous organization of molecules into ordered structures.

The principles of supramolecular chemistry rely on a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, to construct larger, functional chemical systems from individual molecular components. uni-muenster.de Benzophenone derivatives have been successfully incorporated into larger molecular architectures to serve as host materials, particularly in the field of organic electronics. acs.orgnih.govrsc.org These applications leverage the high triplet energy and photophysical properties of the benzophenone moiety.

The introduction of an ethoxy group at the meta-position of the benzophenone scaffold can be expected to modulate its properties in several ways relevant to supramolecular chemistry. The ethoxy group can influence the molecule's solubility, polarity, and its capacity for intermolecular interactions. For instance, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, enabling this compound to engage in specific recognition events with guest molecules that possess hydrogen bond donor functionalities. This is a fundamental concept in host-guest chemistry, where a host molecule selectively binds a guest molecule to form a stable complex. thno.org

Moreover, the aromatic rings of the benzophenone core are capable of participating in π-π stacking interactions, a common driving force for the self-assembly of aromatic molecules into ordered columnar or layered structures. nih.gov The ethoxy substituent can influence the geometry and strength of these interactions, thereby tuning the morphology of the resulting self-assembled nanostructures. The interplay between the rigid benzophenone unit and the more flexible ethoxy chain could lead to the formation of complex, hierarchical structures. For example, similar block molecules with rigid and flexible segments have been shown to self-assemble into intricate three-dimensional nanostructures. researchgate.net

The potential for this compound to act as a building block in supramolecular systems is significant. By chemically modifying the molecule to include additional functional groups, it could be incorporated into more complex systems such as polymers, dendrimers, or macrocycles designed for specific molecular recognition or self-assembly tasks. The benzophenone unit can serve as a photoactive component, allowing for the photochemical control of self-assembly or disassembly processes.

Table 1: Potential Supramolecular Interactions and Properties of this compound

| Feature of this compound | Type of Supramolecular Interaction | Potential Role in Self-Assembly |

| Benzophenone Core (Aromatic Rings) | π-π Stacking | Formation of columnar or lamellar structures |

| Benzophenone Core (Carbonyl Group) | Hydrogen Bonding (Acceptor), Dipole-Dipole | Directed assembly, molecular recognition |

| Ethoxy Group (Oxygen Atom) | Hydrogen Bonding (Acceptor) | Specific guest binding, solubility modulation |

| Ethoxy Group (Ethyl Chain) | Van der Waals Forces, Hydrophobic Interactions | Packing efficiency, control of intermolecular spacing |

| Overall Molecular Dipole | Dipole-Dipole Interactions | Ordered packing in the solid state |

Future Directions and Emerging Research Avenues for 3 Ethoxybenzophenone

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research in the synthesis of 3-Ethoxybenzophenone is likely to focus on adopting greener and more sustainable methodologies. This involves minimizing waste, reducing energy consumption, and utilizing environmentally benign reagents and solvents. Exploring catalytic approaches, such as heterogeneous catalysis or biocatalysis, could lead to more efficient and selective transformations. For instance, the development of flow chemistry techniques could offer better control over reaction parameters, improved safety, and scalability, aligning with principles of green chemistry. Investigating atom-economical reactions that directly incorporate the ethoxy group and the benzoyl moiety with minimal byproducts will be a key objective.

Exploration of Advanced Photochemical Transformations

While this compound is recognized for its photochemical properties, advanced transformations offer new frontiers. Research could delve into its application in novel photoredox catalytic cycles, where it might act as a sensitizer (B1316253) or a component in more complex photoinduced electron or energy transfer processes. Exploring its use in visible-light photoredox catalysis, which is gaining significant traction for its mild reaction conditions and broad applicability, could unlock new synthetic pathways. Furthermore, its incorporation into supramolecular assemblies or photoresponsive materials could lead to controlled release systems or light-activated molecular switches.

Integration with Nanoscience for Hybrid Materials Development

The integration of this compound with nanoscience holds considerable potential for developing hybrid materials with tailored functionalities. This could involve immobilizing the compound onto nanoparticle surfaces (e.g., silica (B1680970), gold, or metal-organic frameworks) to create composite materials with enhanced UV-filtering, photocatalytic, or sensing capabilities. Such hybrid systems might exhibit improved stability, dispersibility, and synergistic effects not achievable with the molecule in its bulk form. For example, embedding this compound within polymer nanoparticles or quantum dots could lead to advanced coatings, advanced drug delivery systems, or novel optoelectronic devices.

Deeper Mechanistic Understanding via Time-Resolved Spectroscopy

Gaining a more profound understanding of the excited-state dynamics and reaction mechanisms of this compound is crucial for optimizing its applications. The application of advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, time-resolved infrared (TRIR) spectroscopy, and fluorescence upconversion, can provide unprecedented insights into the ultrafast processes following photoexcitation. These studies can elucidate the nature of excited states, intersystem crossing pathways, and the initial steps of photochemical reactions, thereby guiding the rational design of improved derivatives or reaction conditions.

Predictive Modeling for Rational Design of Derivatives with Tuned Properties

Computational chemistry and predictive modeling offer powerful tools for the rational design of new this compound derivatives with specific, tuned properties. Quantitative Structure-Property Relationship (QSPR) studies, density functional theory (DFT) calculations, and machine learning algorithms can be employed to predict photochemical, photophysical, and electronic properties based on structural modifications. This approach allows researchers to computationally screen a vast library of potential derivatives before undertaking costly and time-consuming synthesis, accelerating the discovery of molecules with enhanced UV absorption, improved photostability, or novel functionalities for targeted applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxybenzophenone, and how can reaction conditions be systematically optimized?

- Methodology:

- Nucleophilic substitution is a common approach, where ethoxy groups are introduced via alkylation of hydroxybenzophenone derivatives. Reaction parameters (e.g., solvent polarity, catalyst choice, and temperature) significantly influence yield. For example, using anhydrous DMF as a solvent with K₂CO₃ as a base at 80–100°C can enhance etherification efficiency .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from byproducts like unreacted benzophenone or brominated intermediates .

Q. How can researchers validate the structural integrity of synthesized this compound?

- Analytical Techniques:

- Spectroscopy: Use -NMR to confirm ethoxy group integration (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂) and benzophenone carbonyl signals (δ 195–205 ppm in -NMR).

- Mass Spectrometry: High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] at m/z 243.1 for C₁₅H₁₄O₂) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines:

- PPE: Wear nitrile gloves (tested for chemical permeation resistance) and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of aerosols, especially during solvent evaporation steps .

- Waste Disposal: Collect organic waste in sealed containers for incineration, adhering to EPA guidelines for ketone derivatives .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

- Experimental Design:

- Phase Solubility Studies: Conduct systematic solubility tests in solvents like ethanol, DMSO, and hexane at controlled temperatures (20–40°C).

- Data Interpretation: Use Hansen solubility parameters (δD, δP, δH) to correlate solvent polarity with dissolution behavior. Contradictions often arise from impurities or crystallinity variations; thus, purity validation via HPLC (C18 column, UV detection at 254 nm) is essential .

Q. What advanced analytical methods are suitable for quantifying this compound in environmental samples?

- Methodology:

- LC-MS/MS: Employ a reverse-phase C18 column with a methanol/water gradient (70:30 to 95:5) and MRM transitions for high sensitivity (LOD < 0.1 ppb) .

- Quality Control: Spike recovery tests (80–120%) and internal standardization (e.g., deuterated benzophenone) ensure accuracy in complex matrices like wastewater .

Q. How does this compound interact with biological systems, and what mechanisms underlie its potential endocrine-disrupting effects?

- Research Framework:

- In Vitro Assays: Use ERα/ERβ reporter gene assays (e.g., MCF-7 cells) to assess estrogen receptor binding affinity.

- Metabolite Profiling: Identify hydroxylated or glucuronidated metabolites via UPLC-QTOF-MS to evaluate metabolic pathways .

Q. What statistical approaches are recommended for resolving contradictions in toxicity data across studies?

- Data Analysis:

- Meta-Analysis: Apply random-effects models to aggregate EC₅₀ values from diverse studies, adjusting for covariates like exposure duration or cell line variability.

- Sensitivity Analysis: Use Monte Carlo simulations to quantify uncertainty in dose-response relationships .

Q. How can researchers design degradation studies to assess this compound’s environmental persistence?

- Experimental Strategy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.